![molecular formula C10H7N3S2 B12642586 2-(2-Thiazolyl)thiobenzimidazole CAS No. 19918-45-7](/img/structure/B12642586.png)
2-(2-Thiazolyl)thiobenzimidazole
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Overview
Description
2-(2-Thiazolyl)thiobenzimidazole is a heterocyclic compound that contains both thiazole and benzimidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Thiazolyl)thiobenzimidazole typically involves the reaction of 2-mercaptobenzimidazole with 2-bromoacetylthiazole under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide or dimethyl sulfoxide, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Thiazolyl)thiobenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole or benzimidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole and benzimidazole derivatives.
Scientific Research Applications
Biological Activities
1. Antimicrobial Activity
The compound exhibits notable antimicrobial properties against a variety of pathogens. Recent studies have shown that derivatives of benzimidazole, including those containing thiazole moieties, demonstrate significant activity against both Gram-positive and Gram-negative bacteria.
- Case Study Findings:
- A study by Mahmoud et al. (2020) reported that benzimidazole derivatives showed excellent activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa when compared to standard antibiotics like amoxicillin and ciprofloxacin .
- Another investigation highlighted the antibacterial potency of thiazole-containing benzimidazole derivatives against E. coli and Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 5 to 10 µg/mL .
Compound | Target Pathogen | MIC (µg/mL) | Reference |
---|---|---|---|
A | Staphylococcus aureus | 10 | Mahmoud et al. |
B | Escherichia coli | 5 | Rashdan et al. |
C | Candida albicans | 5 | Rashdan et al. |
2. Anti-inflammatory Activity
2-(2-Thiazolyl)thiobenzimidazole derivatives have been investigated for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenases (COX) and other inflammatory mediators.
- Case Study Findings:
- Research conducted by Akhtar et al. (2017) indicated that benzimidazole-based compounds could effectively inhibit COX enzymes, leading to a reduction in inflammation .
- In a series of experiments, specific derivatives demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .
Compound | Inhibition (%) | Standard Drug | Reference |
---|---|---|---|
D | 55 | Diclofenac | Bukhari et al. |
E | 72 | Aspirin | Eswayah et al. |
3. Analgesic Activity
The analgesic properties of this compound have also been explored, with some derivatives showing promising results in pain relief models.
- Case Study Findings:
4. Antiulcer Activity
Recent research has highlighted the antiulcer potential of benzimidazole derivatives, particularly their ability to inhibit H+/K+-ATPase activity.
- Case Study Findings:
Compound | Dose (mg/kg) | Effectiveness (%) | Reference |
---|---|---|---|
F | 10 | 92.7 | Patil et al. |
G | 20 | 78.95 | Reddy et al. |
Mechanism of Action
The mechanism of action of 2-(2-Thiazolyl)thiobenzimidazole involves its interaction with various molecular targets. In antimicrobial applications, it inhibits the growth of microorganisms by interfering with their metabolic pathways. In anticancer applications, it induces apoptosis in cancer cells by targeting specific enzymes and signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Thiabendazole: Another benzimidazole derivative with antifungal and antiparasitic properties.
Sulfathiazole: A thiazole derivative with antimicrobial activity.
Tiazofurin: A thiazole nucleoside with anticancer properties.
Uniqueness
2-(2-Thiazolyl)thiobenzimidazole is unique due to its dual thiazole and benzimidazole structure, which imparts a broad spectrum of biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
19918-45-7 |
---|---|
Molecular Formula |
C10H7N3S2 |
Molecular Weight |
233.3 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-1,3-thiazole |
InChI |
InChI=1S/C10H7N3S2/c1-2-4-8-7(3-1)12-9(13-8)15-10-11-5-6-14-10/h1-6H,(H,12,13) |
InChI Key |
HVMNSYRBAKSQES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SC3=NC=CS3 |
Origin of Product |
United States |
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